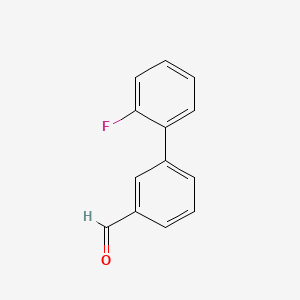

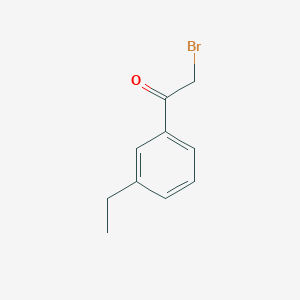

2-溴-1-(3-乙基苯基)乙酮

描述

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of various brominated compounds have been studied using different techniques. Single-crystal X-ray diffraction studies have been employed to investigate the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone, revealing polymeric chains and π-π stacking interactions . The absolute configurations of enantiomerically pure diarylethanes have been determined using single-crystal X-ray diffractions . Similarly, the structural properties of a tribromo derivative have been explored with single-crystal X-ray crystallography and infrared spectrometry . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a bromophenyl compound have been investigated both experimentally and theoretically .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are characterized in several studies. The FT-IR spectra of homologated analogs show the influence of intramolecular hydrogen bonding, and UV-Vis spectra reveal a broad charge transfer band . The novel tribromo derivative's structural properties are compared with those of a brominated coumarin derivative, highlighting the importance of Br...Br and Br...H/H...Br contacts in the molecular stack . The HOMO-LUMO analysis and molecular docking study of a bromophenyl compound suggest its potential inhibitory activity against TPII, indicating possible anti-neoplastic properties . The esterification of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone is discussed, although no photolytic phenomena were observed in different solvents .

科学研究应用

电泰氧化溴试剂

2-溴-1-(3-乙基苯基)乙酮可作为各种烷基芳基酮的选择性α-单溴化试剂。利用离子液体在无溶剂条件下进行的这一过程,可以高选择性地产生α-溴代烷基芳基酮,并且收率较高(W. Ying, 2011)。

合成中间体

它被用作合成某些化合物的关键中间体,例如合成橙皮碱。例如,它是从1-(4-羟基苯基)乙酮使用Br2作为溴化试剂制备的,突显了它在合成化学中的作用(Li Yu-feng, 2013)。

热解产物研究

2-溴-1-(3-乙基苯基)乙酮已被用于研究新型致幻物质的热解产物。这项研究有助于确定这些物质在受热时的稳定性以及潜在形成未知可吸入物质的可能性(Kelly B Texter et al., 2018)。

与N-硫代酰胺嘧啶的反应性

这种化合物与N-硫代酰胺嘧啶反应,生成4,5-二取代的2-烷基氨基噻唑,扩展了它在噻唑衍生物合成中的实用性(A. Khilifi et al., 2008)。

合成香豆素类似物

它参与合成α,β-不饱和酮,这些是香豆素类似物。这种合成采用特定的电子转移链反应,展示了该化合物在有机合成中的实用性(C. Curti et al., 2007)。

安全和危害

Handling of “2-Bromo-1-(3-ethylphenyl)ethanone” should be done in a well-ventilated place. Suitable protective clothing, including gloves and eye protection, should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

属性

IUPAC Name |

2-bromo-1-(3-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTKCUQKZDFJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3-ethylphenyl)ethanone | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。